3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Overview
Description
“3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number 1803606-16-7 . It has a molecular weight of 269.67 . The IUPAC name for this compound is 3-fluoro-3-(3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is 1S/C11H11F4N.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)11(13,14)15;/h1-3,6,16H,4-5,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and it should be stored at temperatures below -10 degrees Celsius .Scientific Research Applications
Fluorinated Compounds in Materials Science
Fluoropolymers are highlighted for their exceptional thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability. They are practically insoluble in water, do not bioaccumulate, and are considered polymers of low concern due to their negligible residual monomer and oligomer content. These properties make fluoropolymers distinct from other polymeric and non-polymeric PFAS, suggesting their separation for hazard assessment or regulatory purposes (Henry et al., 2018).
Fluorinated Compounds in Drug Discovery
The pyrrolidine scaffold, including fluorinated variants, is extensively used in medicinal chemistry for the development of compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules. This review underlines the significance of fluorinated amino acids in protein design, suggesting that fluorination can enhance protein stability against chemical and thermal denaturation while retaining structure and biological activity (Petri et al., 2021).
Environmental Studies on Fluorinated Compounds
The review on polyfluoroalkyl chemicals in the environment provides insights into the microbial degradation pathways of these compounds, their transformation into perfluoroalkyl carboxylic and sulfonic acids, and the need for further studies to understand their fate and effects in environmental and biodegradation contexts (Liu & Avendaño, 2013).
properties
IUPAC Name |
3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)11(13,14)15;/h1-3,6,16H,4-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUZPICXGSZBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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